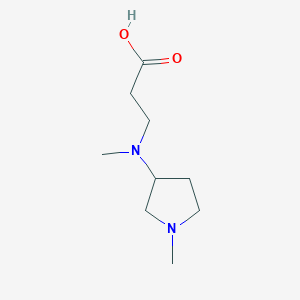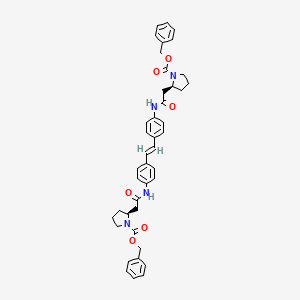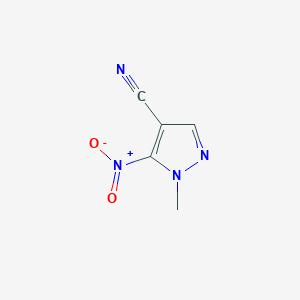
2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
Übersicht
Beschreibung
2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol, commonly known as DEPB, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. DEPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 370.33 g/mol. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In
Wirkmechanismus
The mechanism of action of DEPB is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. DEPB has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
DEPB has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that DEPB can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In vivo studies have shown that DEPB can reduce inflammation and oxidative stress in animal models of arthritis and cancer. DEPB has also been shown to enhance plant growth and yield in agricultural studies.
Vorteile Und Einschränkungen Für Laborexperimente
DEPB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit consistent and reproducible results in various studies. However, DEPB also has some limitations. It is relatively insoluble in water, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of DEPB.
Zukünftige Richtungen
There are several future directions for research on DEPB. One area of interest is the potential use of DEPB as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action and potential side effects of DEPB in vivo. Another area of interest is the potential use of DEPB in agriculture as a fertilizer additive. Further studies are needed to determine the optimal conditions for the use of DEPB in this application. Finally, DEPB has shown potential as a flame retardant and as a component in polymer materials. Further studies are needed to determine the optimal conditions for the use of DEPB in these applications and to fully understand its properties and limitations.
Conclusion:
In conclusion, 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol is a chemical compound that has been studied extensively for its potential applications in medicine, agriculture, and industry. The synthesis method has been optimized for high yields and purity, making it suitable for large-scale production. DEPB has been shown to exhibit anti-inflammatory and antioxidant properties, enhance plant growth and yield, and has potential as a flame retardant and as a component in polymer materials. Further studies are needed to fully understand the mechanism of action and potential side effects of DEPB in various applications.
Wissenschaftliche Forschungsanwendungen
DEPB has been studied extensively for its potential applications in various fields. In medicine, DEPB has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, DEPB has been studied for its ability to enhance plant growth and yield, making it a potential candidate for use in fertilizers. In industry, DEPB has been studied for its potential use as a flame retardant and as a component in polymer materials.
Eigenschaften
IUPAC Name |
2,5-bis(diethoxyphosphoryl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O8P2/c1-5-19-23(17,20-6-2)13-9-12(16)14(10-11(13)15)24(18,21-7-3)22-8-4/h9-10,15-16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGBMHYVALEYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=C(C=C1O)P(=O)(OCC)OCC)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B3302283.png)

![7-Tert-butyl-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302305.png)
![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)

![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-4''-pentyl-1,1':4',1''-Terphenyl](/img/structure/B3302328.png)
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B3302332.png)
![5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3302335.png)
![3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester](/img/structure/B3302340.png)



